molecular formula C19H23N3O5 B5531257 N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide

N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide

Cat. No. B5531257
M. Wt: 373.4 g/mol
InChI Key: OEOYPZOUCPNVCU-UHFFFAOYSA-N
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Description

The compound , due to its complex structure involving spiro and imidazolidinone moieties, is of significant interest in materials science and pharmaceutical research. While specific studies on this compound are limited, research on similar compounds provides insight into the potential applications and characteristics that might be inferred for this compound as well.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including ring-closing reactions, reduction reactions, and acylation reactions. For instance, the synthesis of benzamide derivatives with potential antitumor effects involves starting from commercially available materials through a series of steps resulting in significant yields and characterized by spectroscopic methods (Bin, 2015).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure determination and quantum chemical computations, plays a crucial role in understanding the properties of such compounds. A study on a derivative showed its assembly into a 2D-net framework by hydrogen bonds, highlighting the importance of geometric structure in determining molecular interactions (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds and imidazolidinones typically involve nucleophilic addition or substitution reactions. These reactions are central to modifying the chemical structure for specific applications, such as antimicrobial or anticonvulsant activities (Borad, Bhoi, Parmar, & Patel, 2015).

Physical Properties Analysis

Physical properties, including thermodynamic properties, are critical for understanding the stability and reactivity of a compound. For derivatives of 1,5-dioxaspiro[5.5] compounds, studies have focused on their thermodynamic properties to predict their nature and stability under different conditions (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, solubility, and potential for interactions with biological molecules, are influenced by their molecular structure. The presence of the spiro and imidazolidinone moieties can impact the compound's electron distribution, affecting its reactivity and interactions (Bin, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or developing methods for its synthesis .

properties

IUPAC Name

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-(2,4-dioxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c23-16-12-22(18(25)21-16)15-3-1-13(2-4-15)17(24)20-14-5-8-27-19(11-14)6-9-26-10-7-19/h1-4,14H,5-12H2,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOYPZOUCPNVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NC(=O)C3=CC=C(C=C3)N4CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide

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